
4-(Dimethylamino)-1-sulfanylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-1-sulfanylbutan-2-one is an organic compound that features both a dimethylamino group and a sulfanyl group attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-sulfanylbutan-2-one can be achieved through several methods. One common approach involves the reaction of 4-dimethylaminopyridine with a suitable sulfanyl reagent under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like dicyclohexyl carbodiimide . Another method involves the reductive amination of a precursor ketone with dimethylamine and a sulfanyl donor .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as the purification of intermediates, optimization of reaction conditions, and quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-1-sulfanylbutan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Varied products based on the nucleophile used
Applications De Recherche Scientifique
4-(Dimethylamino)-1-sulfanylbutan-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-1-sulfanylbutan-2-one involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The sulfanyl group can undergo oxidation-reduction reactions, influencing the compound’s reactivity and stability . These interactions can affect biological pathways and molecular targets, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminopyridine: A related compound with similar nucleophilic properties.
Dimethylamine: Shares the dimethylamino group but lacks the sulfanyl group.
4-Dimethylaminobenzoic acid: Contains a dimethylamino group attached to a benzoic acid backbone.
Uniqueness
4-(Dimethylamino)-1-sulfanylbutan-2-one is unique due to the presence of both the dimethylamino and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds .
Propriétés
Numéro CAS |
60872-44-8 |
|---|---|
Formule moléculaire |
C6H13NOS |
Poids moléculaire |
147.24 g/mol |
Nom IUPAC |
4-(dimethylamino)-1-sulfanylbutan-2-one |
InChI |
InChI=1S/C6H13NOS/c1-7(2)4-3-6(8)5-9/h9H,3-5H2,1-2H3 |
Clé InChI |
IENVBCNIHMNVMK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


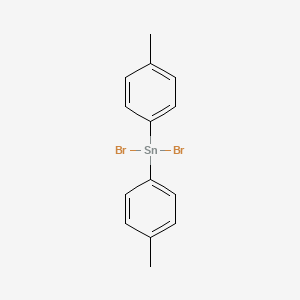
![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene](/img/structure/B14605175.png)
![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)
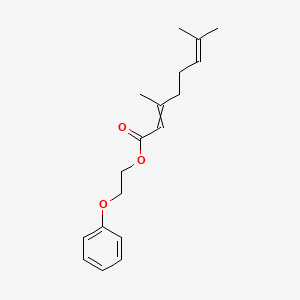


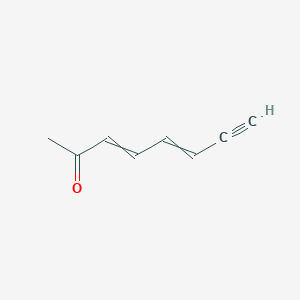
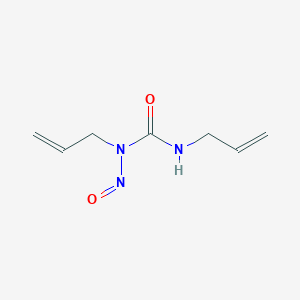
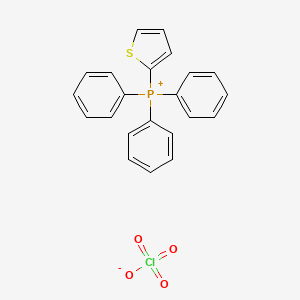
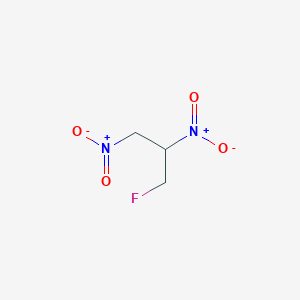
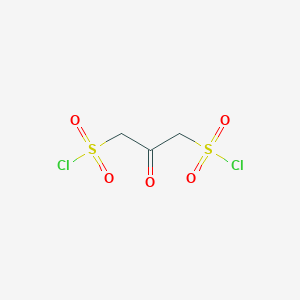
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)

![1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14605273.png)
